molecular formula C14H17ClN2O3S B2936228 1-(3-Butoxy-4-chlorophenyl)sulfonyl-3-methylpyrazole CAS No. 2361828-38-6

1-(3-Butoxy-4-chlorophenyl)sulfonyl-3-methylpyrazole

Cat. No. B2936228
CAS RN: 2361828-38-6
M. Wt: 328.81
InChI Key: OKKCHAVMSMBJCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the butoxy and chlorophenyl substituents onto the pyrazole ring. Detailed synthetic routes and conditions can be found in relevant literature.


Chemical Reactions Analysis

  • Suzuki–Miyaura Coupling : This compound can serve as a boron reagent in cross-coupling reactions with aryl or vinyl halides, leading to the formation of new carbon–carbon bonds .
  • Protodeboronation : Although not extensively studied, protodeboronation of alkyl boronic esters can be achieved using radical approaches. This reaction may have implications for the functionalization of this compound .

properties

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-3-4-9-20-14-10-12(5-6-13(14)15)21(18,19)17-8-7-11(2)16-17/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKCHAVMSMBJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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